
Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester is an organophosphorus compound characterized by the presence of a phosphonamidic acid group. This compound is known for its unique chemical structure, which includes a phenyl group attached to the phosphorus atom and an ethyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester typically involves the reaction of diethylamine with phenylphosphonic dichloride, followed by esterification with ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphonamidic acid derivatives.
Scientific Research Applications
Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical for cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester include:
- Phosphonamidic acid, N,N-diethyl-P-methyl-, ethyl ester
- Phosphonamidic acid, N,N-diethyl-P-phenyl-, methyl ester
- Phosphonamidic acid, N,N-diethyl-P-phenyl-, propyl ester
Uniqueness
This compound is unique due to its specific chemical structure, which includes a phenyl group and an ethyl ester group This structure imparts distinct reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
100525-32-4 |
|---|---|
Molecular Formula |
C12H20NO2P |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-[ethoxy(phenyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C12H20NO2P/c1-4-13(5-2)16(14,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
RNXXCGPDKIXFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


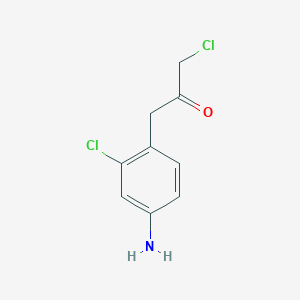
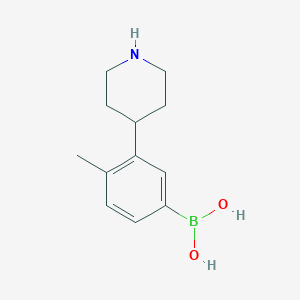
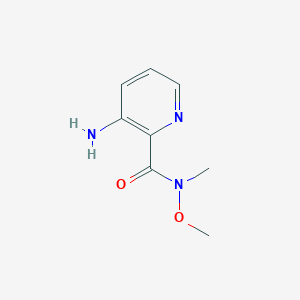


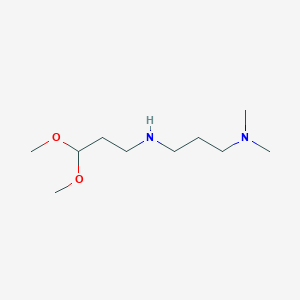
![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
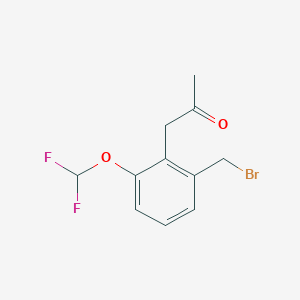
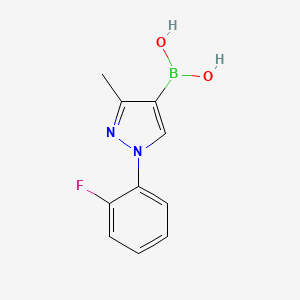

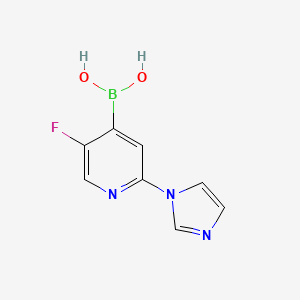
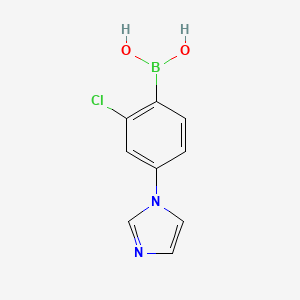

![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
